molecular formula C11H18O3 B8508086 1,4,10-Trioxadispiro[4.2.4.2]tetradecane

1,4,10-Trioxadispiro[4.2.4.2]tetradecane

Cat. No.: B8508086
M. Wt: 198.26 g/mol
InChI Key: GJMHGTFFOQWFGE-UHFFFAOYSA-N
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Description

1,4,10-Trioxadispiro[4.2.4.2]tetradecane is a polycyclic compound featuring a spirocyclic framework with oxygen atoms integrated into its structure. This compound belongs to a class of spirocyclic ethers and ketals, which are characterized by their fused ring systems and oxygen heteroatoms.

Key structural analogs include:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (CAS 183-97-1): A bis(ethylene ketal) derivative of 1,4-cyclohexanedione, with molecular formula C₁₀H₁₆O₄ and molecular weight 200.23 g/mol .
  • 6,7,13,14-Tetraoxadispiro[4.2.4.2]tetradecane (DCypDp): A dicyclopentanone diperoxide used in explosives research .
  • 2,10-Diacryloyloxymethyl-1,4,9,12-tetraoxaspiro[4.2.4.2]tetradecane (DAMTT): A degradable cross-linker for UV-curing polymers .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3,9,12-trioxadispiro[4.2.48.25]tetradecane

InChI

InChI=1S/C11H18O3/c1-3-11(13-7-8-14-11)4-2-10(1)5-6-12-9-10/h1-9H2

InChI Key

GJMHGTFFOQWFGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13CCOC3)OCCO2

Origin of Product

United States

Preparation Methods

Ketalization Byproducts

Incomplete ketalization generates mono-ethylene acetals, detectable via GC-MS as peaks at m/z 183 and 199. These are minimized by stoichiometric excess of ethylene glycol (2.5 eq.) and prolonged reaction times (8–12 hours).

Ozonolysis Degradation Pathways

Ozonide intermediates are prone to thermal decomposition above −40°C, producing aldehydes (e.g., hexanal) and ketones (e.g., cyclohexanone). Rapid workup with dimethyl sulfide or triphenylphosphine quenches residual ozone, preserving product integrity .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxadispiro[4.2.4.2]tetradecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketal back to the original ketone or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or ketones.

Scientific Research Applications

1,4,10-Trioxadispiro[4.2.4.2]tetradecane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,10-Trioxadispiro[4.2.4.2]tetradecane involves its interaction with various molecular targets. The ketal group can undergo hydrolysis to release the original ketone, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Oxygen Configuration : While 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane contains ether linkages, DCypDp has peroxide bonds, making it highly reactive and explosive . DAMTT incorporates acrylate groups for polymerization .
  • Synthetic Routes : The bis-ketalization strategy is common for ether-linked spiro compounds, whereas peroxide analogs require controlled peroxide cyclization.

Physicochemical Properties

Thermal Stability and Volatility
  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane : Stable up to 254°C (boiling point), comparable to decane in volatility .
  • DCypDp : Thermally unstable due to peroxide bonds; decomposes explosively at high temperatures .
  • DAMTT: Degrades at 350°C during desorption, with partial decomposition noted for non-volatile alkanes .
Solubility and Reactivity
  • Ether-linked spiro compounds (e.g., 1,4,9,12-Tetraoxadispiro): Polar due to oxygen atoms, soluble in organic solvents like ethanol .
  • Peroxide analogs (e.g., DCypDp): Hydrophobic and reactive, requiring careful handling .
  • Trione derivatives (e.g., 2,9,13-Trioxadispiro): Exhibit high polarity due to ketone groups, enhancing solubility in polar aprotic solvents .

Comparative Performance in Specific Contexts

Adsorption and Desorption
  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane : Demonstrated similar adsorption efficiency to decane in Guefoam systems, with peak areas comparable to Twister® bars .
  • Tetradecane (C₁₄H₃₀) : A linear alkane with distinct volatility (boiling point: 254°C), used as a reference in pest attraction studies .

Q & A

Q. How does the compound’s stability under acidic/basic conditions impact its utility in drug delivery systems?

  • Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) in pH 1–13 buffers, monitored by LC-MS, reveal degradation pathways (e.g., hydrolytic ring-opening). Nanoformulation with PEGylation or liposomal encapsulation mitigates instability .

Methodological Design & Validation

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles: Define critical quality attributes (CQAs) like particle size distribution, and use DoE (Design of Experiments) to optimize parameters (e.g., temperature, stirring rate). PAT (Process Analytical Technology) tools like ReactIR enable real-time monitoring .

Q. How can researchers validate the biological relevance of computational predictions for this compound?

  • Methodological Answer : Combine in-silico ADMET predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability). Cross-validate docking results (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) binding affinity measurements .

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